1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea
Description
This compound is a urea derivative featuring a benzodioxol moiety (1,3-benzodioxol-5-yl) linked to a thiazolo[5,4-c]pyridine scaffold substituted with a methanesulfonyl group. The methanesulfonyl group enhances polarity and may influence binding affinity or metabolic stability. Urea linkages are common in bioactive molecules due to their hydrogen-bonding capacity, which often improves target interaction .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c1-26(21,22)19-5-4-10-13(7-19)25-15(17-10)18-14(20)16-9-2-3-11-12(6-9)24-8-23-11/h2-3,6H,4-5,7-8H2,1H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAJZNJNUURAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the thiazolopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared to two closely related analogs from the provided evidence:
1-Cyclopentyl-3-{5-[2-(4-Fluorophenyl)acetyl]-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea (CAS 1396872-17-5)
- Substituents : Cyclopentyl group and 4-fluorophenylacetyl instead of benzodioxol and methanesulfonyl.
- Molecular Weight : 402.49 g/mol (vs. ~430–450 g/mol for the target compound, estimated).
- Functional Impact : The fluorophenylacetyl group may enhance lipophilicity and blood-brain barrier penetration compared to the polar methanesulfonyl group.
N-{4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride (CAS 1803581-31-8)
- Core Structure : Lacks the benzodioxol-urea moiety; instead, it is a methanesulfonamide salt.
- Physicochemical Properties : The hydrochloride salt improves aqueous solubility, whereas the urea derivative may exhibit lower solubility due to its bulky benzodioxol group.
Tabulated Comparison
Pharmacological Implications
- Urea Linkage : Enhances hydrogen-bonding interactions with targets like kinases or proteases, similar to sulfonylurea-based drugs (e.g., antidiabetics) .
- Thiazolo-pyridine Scaffold : This scaffold is less explored than imidazo- or pyrrolo-pyridines (), but its sulfur atom may improve metabolic stability .
Structural Validation
Crystallographic data for such compounds are refined using programs like SHELXL () and validated via tools described in . The puckering of the thiazolo-pyridine ring can be analyzed using Cremer-Pople coordinates () .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}urea is a complex organic molecule that integrates a benzodioxole moiety and a thiazolo-pyridine structure. This compound is of significant interest due to its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.5 g/mol. The structural components include:
- Benzodioxole : Known for its sedative and anticonvulsant properties.
- Thiazolo-pyridine : Associated with various biological activities including antimicrobial and anticancer effects.
Research indicates that compounds with a benzodioxole moiety interact with multiple biological targets. The mechanism can be summarized as follows:
- Target Interaction : The compound binds to specific receptors or enzymes involved in cellular processes.
- Cellular Impact : This binding alters signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Antitumor Activity
Studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Mia PaCa-2 | 15 | |
| PANC-1 | 12 | |
| RKO | 10 | |
| LoVo | 8 |
The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interaction with specific oncogenic pathways.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Candida albicans | 15 |
These findings suggest that the compound may be effective against both bacterial and fungal pathogens.
Case Studies
In one notable study, a series of derivatives based on this compound were synthesized and evaluated for their biological activity. The derivatives exhibited varied potency against different cancer cell lines, indicating that structural modifications could enhance efficacy. The study highlighted the importance of the thiazolo-pyridine structure in mediating these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
